molecular formula C9H8ClNO2 B15196810 n-(2-Acetyl-5-chlorophenyl)formamide CAS No. 6938-28-9

n-(2-Acetyl-5-chlorophenyl)formamide

Cat. No.: B15196810
CAS No.: 6938-28-9
M. Wt: 197.62 g/mol
InChI Key: YEBUBZSFNBNBET-UHFFFAOYSA-N
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Description

N-(2-Acetyl-5-chlorophenyl)formamide is a chemical compound with the molecular formula C9H8ClNO2 It is characterized by the presence of an acetyl group and a chlorophenyl group attached to a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-5-chlorophenyl)formamide typically involves the reaction of 2-acetyl-5-chloroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the formamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-5-chlorophenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-Acetyl-5-chlorophenyl)formamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-5-chlorophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)formamide
  • N-(2,4-Dimethylphenyl)formamide
  • N-(4-Nitrophenyl)formamide

Uniqueness

N-(2-Acetyl-5-chlorophenyl)formamide is unique due to the presence of both an acetyl group and a chlorophenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

6938-28-9

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

N-(2-acetyl-5-chlorophenyl)formamide

InChI

InChI=1S/C9H8ClNO2/c1-6(13)8-3-2-7(10)4-9(8)11-5-12/h2-5H,1H3,(H,11,12)

InChI Key

YEBUBZSFNBNBET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)NC=O

Origin of Product

United States

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